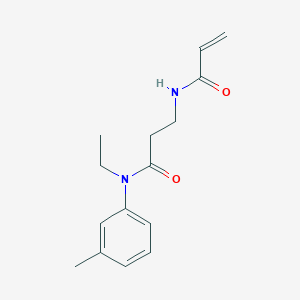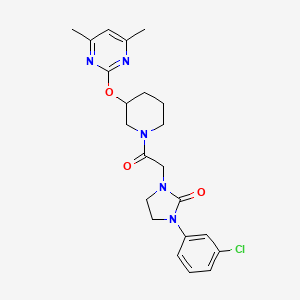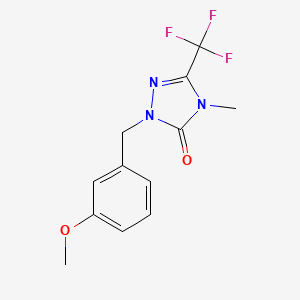
N-Ethyl-N-(3-methylphenyl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(3-methylphenyl)-3-(prop-2-enoylamino)propanamide, commonly known as EMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. EMPP is a derivative of N-acylphenylalanines, which are known to exhibit diverse biological activities, such as anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
EMPP has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, EMPP has been studied as a potential drug candidate for the treatment of inflammatory and neuropathic pain, as well as cancer. EMPP has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, EMPP has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of EMPP is not fully understood. However, it is believed that EMPP exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, EMPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. EMPP has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in adipocyte differentiation and glucose metabolism.
Biochemical and Physiological Effects:
EMPP has been shown to exhibit various biochemical and physiological effects in animal models and in vitro studies. For example, EMPP has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation. EMPP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver, suggesting its potential as an antioxidant. In addition, EMPP has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPP has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for certain enzymes and receptors, which makes it a useful tool for studying the biological pathways involved in various diseases. However, one of the limitations of EMPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, EMPP has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on EMPP. One area of interest is the development of EMPP derivatives with improved solubility and pharmacokinetic properties, which could enhance its potential as a therapeutic agent. Another area of interest is the investigation of the role of EMPP in other biological pathways and diseases, such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the safety and efficacy of EMPP in humans, which could pave the way for its clinical development as a drug candidate.
Métodos De Síntesis
EMPP can be synthesized by reacting N-ethyl-N-(3-methylphenyl)glycine with acryloyl chloride in the presence of triethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14(18)16-10-9-15(19)17(5-2)13-8-6-7-12(3)11-13/h4,6-8,11H,1,5,9-10H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRDADGQTAXSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[ethyl(3-methylphenyl)carbamoyl]ethyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2855832.png)
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)
![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)

![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)
